molecular formula C10H15N5O4 B12410228 (2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate

Cat. No.: B12410228
M. Wt: 270.25 g/mol
InChI Key: WZJWHIMNXWKNTO-GDLSMCJMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate” is a nucleoside analog Nucleosides are the building blocks of nucleic acids, which are essential for the storage and transmission of genetic information in living organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. The reaction conditions often require the use of protecting groups to prevent unwanted side reactions. Common reagents include phosphoramidites and silylating agents. The reaction is usually carried out under anhydrous conditions to avoid hydrolysis.

Industrial Production Methods

Industrial production of nucleoside analogs involves large-scale synthesis using automated synthesizers. These machines can perform multiple coupling reactions in a controlled environment, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Nucleoside analogs can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of a hydroxyl group may yield a ketone or aldehyde, while reduction of a carbonyl group will produce an alcohol.

Scientific Research Applications

Nucleoside analogs have a wide range of applications in scientific research:

    Chemistry: Used as intermediates in the synthesis of more complex molecules.

    Biology: Serve as probes to study nucleic acid interactions and functions.

    Medicine: Employed as antiviral and anticancer agents due to their ability to interfere with DNA and RNA synthesis.

    Industry: Utilized in the production of pharmaceuticals and diagnostic reagents.

Mechanism of Action

The mechanism of action of nucleoside analogs involves their incorporation into nucleic acids during replication or transcription. This incorporation can lead to chain termination or the introduction of mutations, ultimately inhibiting the growth of viruses or cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Acyclovir: An antiviral nucleoside analog used to treat herpes infections.

    Zidovudine: An antiretroviral drug used in the treatment of HIV.

    Gemcitabine: A nucleoside analog used in chemotherapy for various cancers.

Uniqueness

The uniqueness of “(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate” lies in its specific structure, which may confer unique properties such as increased stability, selectivity, or potency compared to other nucleoside analogs.

Properties

Molecular Formula

C10H15N5O4

Molecular Weight

270.25 g/mol

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)(313C)oxolan-3-ol;hydrate

InChI

InChI=1S/C10H13N5O3.H2O/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7;/h3-7,16-17H,1-2H2,(H2,11,12,13);1H2/t5-,6+,7+;/m0./s1/i5+1;

InChI Key

WZJWHIMNXWKNTO-GDLSMCJMSA-N

Isomeric SMILES

C1[C@@H](O[C@@H]([13C@H]1O)CO)N2C=NC3=C(N=CN=C32)N.O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O.O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.